H-Tyr-AMC.TFA

Description

Historical Context and Evolution of Enzymatic Activity Probes

The study of enzymatic activity has evolved significantly over the past century. Early methods for detecting protease activity relied on measuring changes in physical properties such as viscosity or pH, or on quantifying the products of protein digestion through colorimetric assays. While groundbreaking for their time, these techniques often lacked the sensitivity and specificity required for detailed kinetic analysis.

The development of synthetic substrates in the mid-20th century marked a major advancement. Initially, these were chromogenic substrates, which release a colored compound upon enzymatic cleavage. However, the advent of fluorescence spectroscopy in biochemical research paved the way for the development of fluorogenic probes. These probes offered a substantial increase in sensitivity, allowing for the detection of much lower levels of enzymatic activity. The use of 7-amino-4-methylcoumarin (B1665955) (AMC) as a fluorescent leaving group became a well-established method for determining protease specificity. nih.gov This led to the creation of a wide array of peptide-AMC conjugates, each designed to be a specific substrate for a particular protease.

Fundamental Principles of Fluorogenic Reporting in Biochemical Assays

The fundamental principle of fluorogenic reporting in biochemical assays lies in the concept of fluorescence quenching and dequenching. nih.gov In an intact fluorogenic peptide substrate, the fluorophore, such as 7-amino-4-methylcoumarin (AMC), is chemically linked to a peptide chain via an amide bond. nih.gov This conjugation quenches the fluorescence of the AMC molecule. nih.gov

When a protease recognizes and cleaves the specific peptide sequence, the amide bond linking the peptide to the AMC is hydrolyzed. nih.gov This releases the free AMC molecule, which is highly fluorescent. nih.gov The increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the enzyme. researchgate.net This relationship allows for the continuous and real-time monitoring of the enzymatic reaction. The fluorescence can be measured using a fluorometer, with excitation and emission wavelengths specific to the released fluorophore. For AMC, these are typically around 345 nm for excitation and 445 nm for emission. nih.gov

Position of H-Tyr-AMC.TFA as a Specialized Research Tool in Enzymology

This compound, or L-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate (B77799), is a specialized fluorogenic substrate designed for the study of proteases with a specificity for cleaving peptide bonds at the C-terminal side of a tyrosine residue. This specificity is characteristic of chymotrypsin (B1334515) and chymotrypsin-like serine proteases. sigmaaldrich.com

The design of this compound is simple yet effective. The single amino acid, tyrosine (Tyr), directs the substrate to the active site of chymotrypsin-like enzymes. Upon cleavage of the amide bond between the tyrosine and the AMC moiety, the highly fluorescent AMC is released, providing a sensitive and continuous measure of enzyme activity. The trifluoroacetate (TFA) component is a counter-ion that is typically a remnant of the solid-phase peptide synthesis and purification process and generally does not interfere with the enzymatic assay.

This substrate is particularly useful for:

Kinetic analysis: Determining key kinetic parameters such as Km and kcat for chymotrypsin and related enzymes.

Inhibitor screening: Assessing the potency and mechanism of action of potential inhibitors of chymotrypsin-like proteases.

High-throughput screening: Its simplicity and fluorogenic nature make it suitable for screening large libraries of compounds for potential enzyme inhibitors.

Detecting chymotrypsin-like activity in biological samples: It can be used to measure the activity of these enzymes in cell lysates and tissue homogenates.

The specificity of this compound for chymotrypsin-like proteases makes it a valuable tool for dissecting the roles of these enzymes in various physiological and pathological processes.

While specific kinetic data for this compound is not extensively published in peer-reviewed literature, its application is analogous to other well-characterized chymotrypsin substrates, such as Suc-Leu-Leu-Val-Tyr-AMC. Research using these types of substrates allows for the detailed characterization of enzyme kinetics and inhibition.

For instance, in studies of the 20S proteasome, which exhibits chymotrypsin-like activity, fluorogenic substrates like Suc-Leu-Leu-Val-Tyr-AMC are used to determine kinetic parameters. researchgate.net Such studies have revealed complex kinetic behaviors, including substrate inhibition, where the reaction velocity decreases at high substrate concentrations. researchgate.net

The following interactive data table illustrates the typical kinetic data that can be obtained using a fluorogenic chymotrypsin substrate in the presence and absence of a known inhibitor.

Table 1: Illustrative Kinetic Parameters for Chymotrypsin Activity

| Condition | Km (μM) | Vmax (RFU/s) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Chymotrypsin alone | 50 | 120 | 60 | 1.2 x 106 |

| Chymotrypsin + Inhibitor A | 150 | 120 | 60 | 4.0 x 105 |

This table presents hypothetical data for illustrative purposes, demonstrating how this compound could be used to characterize different types of enzyme inhibition (e.g., competitive vs. non-competitive).

Furthermore, research on the inhibition of chymotrypsin activity often employs fluorogenic substrates to determine the inhibitor concentration that results in 50% inhibition (IC50). The following table provides an example of such data.

Table 2: Inhibition of Chymotrypsin Activity by Various Compounds

| Inhibitor | Type of Inhibition | IC50 (nM) |

|---|---|---|

| Chymostatin | Competitive | 15 |

| PMSF | Irreversible | 50 |

This table contains representative data to illustrate the application of fluorogenic substrates in inhibitor characterization.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H19F3N2O6 |

|---|---|

Molecular Weight |

452.4 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C19H18N2O4.C2HF3O2/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12;3-2(4,5)1(6)7/h2-8,10,16,22H,9,20H2,1H3,(H,21,24);(H,6,7)/t16-;/m0./s1 |

InChI Key |

BQLMBPHHKCMKQE-NTISSMGPSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular Principles and Enzymatic Interaction of H Tyr Amc.tfa

Structural Design and Functional Implications of the Tyrosine-Aminomethylcoumarin Conjugate

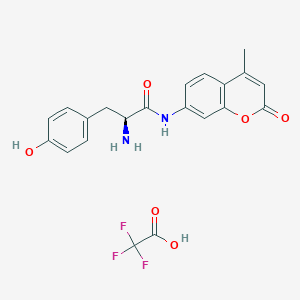

The efficacy of H-Tyr-AMC.TFA as a fluorogenic substrate is a direct consequence of its intelligent structural design, which conjugates a specific amino acid recognized by the target enzyme with a fluorophore that is quenched in its conjugated state. The molecule consists of three key components: the L-tyrosine residue, the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore, and a trifluoroacetate (B77799) counter-ion.

The L-tyrosine component serves as the specificity determinant for the enzyme. Proteases like chymotrypsin (B1334515) have a substrate-binding pocket that accommodates large aromatic side chains, such as the p-hydroxyphenyl group of tyrosine. This specific recognition ensures that the substrate is selectively cleaved by the enzyme of interest. The peptide bond linking the carboxyl group of tyrosine to the amino group of AMC is the scissile bond that is targeted by the enzyme.

The 7-amino-4-methylcoumarin (AMC) moiety is a well-established fluorophore. In the intact this compound molecule, the fluorescence of the AMC group is significantly quenched due to the presence of the amide bond to the tyrosine residue. This phenomenon is a form of pro-fluorophore design, where the molecule exists in a non-fluorescent or weakly fluorescent state. The trifluoroacetate (TFA) salt form enhances the solubility and stability of the compound in aqueous buffers used for enzymatic assays.

Mechanism of Enzymatic Hydrolysis and Fluorophore Release

The enzymatic hydrolysis of this compound by a protease such as chymotrypsin results in the liberation of the highly fluorescent 7-amino-4-methylcoumarin. This process is a classic example of enzyme-catalyzed peptide bond cleavage. Chymotrypsin, a serine protease, utilizes a catalytic triad (B1167595) of amino acids in its active site—specifically serine, histidine, and aspartate—to effect the hydrolysis.

The reaction mechanism can be summarized in the following steps:

Substrate Binding: The tyrosine side chain of this compound binds to the hydrophobic S1 pocket of the chymotrypsin active site, positioning the scissile amide bond in proximity to the catalytic triad.

Nucleophilic Attack: The serine residue of the catalytic triad, activated by the histidine and aspartate residues, acts as a nucleophile and attacks the carbonyl carbon of the amide bond between tyrosine and AMC. This forms a transient tetrahedral intermediate.

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond. The AMC portion is released as 7-amino-4-methylcoumarin, while the tyrosine residue remains covalently attached to the serine of the enzyme, forming an acyl-enzyme intermediate.

Deacylation: A water molecule then enters the active site and, activated by the histidine residue, acts as a nucleophile to hydrolyze the acyl-enzyme intermediate. This releases the tyrosine and regenerates the active enzyme.

Upon cleavage, the free 7-amino-4-methylcoumarin is released into the solution. The liberation of the amino group results in a significant increase in the fluorescence quantum yield of the coumarin (B35378) ring system, leading to a strong fluorescent signal that can be monitored over time.

Spectroscopic Properties of the Released Fluorophore (7-Amino-4-methylcoumarin) in Assay Systems

The utility of this compound as a fluorogenic substrate is critically dependent on the distinct and measurable spectroscopic properties of the released 7-Amino-4-methylcoumarin (AMC). AMC is a blue-emitting fluorophore with well-characterized excitation and emission spectra. The fluorescence intensity of the solution is directly proportional to the amount of AMC released, and therefore, to the activity of the enzyme.

The key spectroscopic properties of 7-Amino-4-methylcoumarin are summarized in the table below:

| Spectroscopic Property | Value |

| Excitation Maximum (λex) | ~341-350 nm |

| Emission Maximum (λem) | ~440-450 nm |

| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ at 350 nm |

| Quantum Yield (Φ) | High in aqueous buffers |

The exact excitation and emission maxima can vary slightly depending on the solvent and pH of the assay buffer.

The large Stokes shift (the difference between the excitation and emission maxima) of AMC is advantageous as it minimizes self-quenching and reduces background interference in fluorescence measurements. The high quantum yield of AMC contributes to the high sensitivity of assays utilizing AMC-based substrates.

Quantitative Determination of Enzyme Kinetics: Michaelis-Menten Parameters (e.g., Km, Vmax, kcat) in this compound Hydrolysis

The continuous nature of the assay using this compound allows for the accurate determination of key enzyme kinetic parameters as described by the Michaelis-Menten model. By measuring the initial rate of fluorescence increase at various substrate concentrations, one can calculate the Michaelis constant (Km), the maximum velocity (Vmax), and the catalytic rate constant (kcat).

Km (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.

Vmax (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. Vmax is directly proportional to the enzyme concentration.

kcat (Catalytic Rate Constant): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated as Vmax / [E], where [E] is the total enzyme concentration.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| N-Acetyl-L-Tyrosine Ethyl Ester | 0.7 | 193 | 2.8 x 10⁵ |

| N-Acetyl-L-Tyrosine Glycinamide | 23 | 0.5 | 22 |

| N-Succinyl-Leu-Leu-Val-Tyr-AMC * | - | - | - |

**Qualitative data indicates this is a good substrate, but specific kinetic constants were not found in the reviewed sources.

These data highlight how the structure of the substrate, even with the same recognition motif (tyrosine), can significantly influence the kinetic parameters. The determination of these parameters for this compound would require experimental measurement by monitoring the rate of AMC release over a range of substrate concentrations.

Applications of H Tyr Amc.tfa in Protease Research and Characterization

Profiling of Protease Activity and Substrate Specificity

A primary application of H-Tyr-AMC.TFA is in the characterization of protease activity and the determination of substrate specificity. By incubating a protease with this substrate and measuring the rate of AMC release, researchers can quantify the enzyme's ability to cleave after a tyrosine residue.

Serine Protease Subunit Specificity (e.g., Proteasome Chymotrypsin-like and Trypsin-like Activities)

The proteasome is a large, multi-subunit protease complex responsible for much of the protein degradation within eukaryotic cells. nih.gov The 20S core particle of the proteasome contains multiple active sites with distinct substrate specificities, often categorized as chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing) activities. universiteitleiden.nlpnas.org Fluorogenic substrates are crucial for dissecting the activity of these individual subunits. ubpbio.com

While H-Tyr-AMC specifically probes for chymotrypsin-like activity due to the tyrosine residue, it is often used in conjunction with other fluorogenic substrates to create a comprehensive profile of proteasome activity. For instance, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is a well-established substrate for measuring the chymotrypsin-like activity of the β5 subunit. nih.govpnas.orgnih.gov To assess the other activities, researchers utilize substrates like Bz-Phe-Val-Arg-AMC or Boc-LRR-AMC for the trypsin-like activity of the β2 subunit, and Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) for the caspase-like activity of the β1 subunit. nih.govpnas.orgbenchchem.com By using a panel of such substrates, the specific activities of the different proteasomal subunits can be individually monitored. nih.govuniversiteitleiden.nl

Table 1: Fluorogenic Substrates for Profiling Proteasome Activity

| Proteasomal Activity | Subunit | Example Substrate |

|---|---|---|

| Chymotrypsin-like | β5 | Suc-Leu-Leu-Val-Tyr-AMC |

| Trypsin-like | β2 | Bz-Phe-Val-Arg-AMC |

| Caspase-like | β1 | Z-Leu-Leu-Glu-AMC |

Cysteine Protease Studies (e.g., Papain, Cathepsins)

The utility of fluorogenic substrates extends to the study of cysteine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes. nih.govbibliotekanauki.plnih.gov Papain, a well-characterized cysteine protease, and cathepsins, a family of lysosomal proteases, are often studied using these tools. nih.govsigmaaldrich.com

The substrate specificity of cysteine proteases can be profiled using libraries of fluorogenic peptides. researchgate.net While H-Tyr-AMC itself may not be the optimal substrate for all cysteine proteases, the underlying principle of using amino acid-AMC conjugates is central to these investigations. For example, studies on cathepsins often employ a range of substrates to determine their specific preferences at different positions of the peptide substrate. nih.govacs.org The development of potent and selective inhibitors for these enzymes often relies on initial substrate specificity profiling to guide inhibitor design. acs.org

Metalloprotease Investigations (e.g., Insulin-Degrading Enzyme)

Metalloproteases, which utilize a metal ion in their active site for catalysis, are another class of enzymes that can be studied with fluorogenic substrates. Insulin-degrading enzyme (IDE), a Zn2+-metalloprotease, is a key enzyme in the clearance of insulin (B600854) and other amyloidogenic peptides like amyloid-beta. nih.govmdpi.com Alterations in IDE activity have been linked to type 2 diabetes and Alzheimer's disease. elifesciences.org

The activity of IDE can be assayed using fluorogenic substrates. For instance, the cleavage of a substrate can be monitored in the presence and absence of potential inhibitors to determine their effect on IDE activity. mdpi.com While H-Tyr-AMC provides a specific probe for cleavage after tyrosine, broader substrate profiling is often necessary to fully characterize the enzymatic activity of metalloproteases like IDE. nih.gov

High-Throughput Screening for Protease Inhibitors and Activators

The simplicity and sensitivity of the assay using this compound make it highly suitable for high-throughput screening (HTS) of large compound libraries to identify novel protease inhibitors or activators. biorxiv.orgmdpi.comnih.gov In a typical HTS setup, the protease, the fluorogenic substrate, and a compound from the library are mixed in the wells of a microtiter plate. A decrease in the rate of fluorescence generation compared to a control without the compound indicates potential inhibition, while an increase suggests activation.

This approach has been successfully used to screen for inhibitors of various proteases. For example, libraries of small molecules can be screened to identify compounds that inhibit the chymotrypsin-like activity of the proteasome. nih.gov Similarly, HTS assays are employed to find inhibitors for viral proteases, which are often critical for viral replication and are therefore attractive drug targets. biorxiv.orgmdpi.com The identification of potent and selective inhibitors is a crucial first step in the development of new therapeutic agents for diseases ranging from cancer to viral infections. nih.govuq.edu.au

Elucidation of Protease Regulatory Mechanisms

Understanding how protease activity is regulated is fundamental to comprehending their physiological roles. nih.gov this compound and similar substrates are instrumental in studies aimed at elucidating these regulatory mechanisms. For instance, the activity of the proteasome is modulated by various regulatory proteins. wvu.edu By measuring the activity of the proteasome using specific fluorogenic substrates in the presence and absence of these regulatory proteins, researchers can determine how they affect the different catalytic subunits.

These assays can reveal whether a regulatory protein allosterically activates or inhibits a specific protease activity. wvu.edu Furthermore, by comparing the effects of mutations in either the protease or the regulatory protein, the specific interactions responsible for the regulatory effect can be mapped. This detailed mechanistic understanding is crucial for developing strategies to therapeutically modulate protease activity in disease states.

Applications of H Tyr Amc.tfa in Peptidase Research and Specificity Mapping

Analysis of Aminopeptidase (B13392206) Substrate Preferences (e.g., ERAP1, ERAP2, IRAP)

The endoplasmic reticulum aminopeptidases, ERAP1 and ERAP2, along with the insulin-regulated aminopeptidase (IRAP), play crucial roles in the final trimming of antigenic peptides for presentation by MHC class I molecules. Understanding their precise substrate specificities is key to deciphering their individual contributions to this pathway. The use of libraries of fluorogenic substrates, including amino acids with unnatural side chains, has been instrumental in this endeavor.

In a comprehensive study to probe the S1 specificity pocket of these aminopeptidases, a library of 82 fluorogenic substrates was employed. uoa.gr This library included L-homo-tyrosine-AMC (hTyr-AMC), a compound closely related to H-Tyr-AMC.TFA. The findings revealed distinct but overlapping specificities among the three enzymes.

ERAP1 demonstrated a preference for hydrophobic and aromatic amino acids with long aliphatic side chains. Notably, hTyr-AMC was identified as the most efficiently trimmed substrate for ERAP1, highlighting the enzyme's capacity to accommodate large, complex side chains in its S1 pocket. uoa.grnih.gov

ERAP2 , in contrast, showed a strong preference for positively charged amino acids. While it could process a range of substrates, its profile was markedly different from that of ERAP1. uoa.gr

IRAP exhibited the most permissive substrate profile, capable of trimming most substrates that were cleaved by either ERAP1 or ERAP2. uoa.gr Interestingly, both hTyr-AMC and a positively charged analogue were found to be optimal substrates for IRAP, suggesting it possesses a combined specificity that encompasses that of both ERAP1 and ERAP2. uoa.grnih.gov This broad specificity is consistent with its proposed role in antigen processing. uoa.gr

The relative trimming rates of various aminoacyl-AMC substrates by these enzymes underscore their unique functional roles. The data below, derived from studies using such fluorogenic libraries, illustrates these preferences.

Interactive Data Table: Relative Trimming Rates of Selected Fluorogenic Substrates by ERAP1, ERAP2, and IRAP Data is expressed as a fraction of the best substrate for each respective enzyme.

| Substrate (X-AMC) | ERAP1 | ERAP2 | IRAP |

| hTyr (homo-Tyrosine) | 1.00 | Low | High |

| Arg (Arginine) | Low | High | High |

| Leu (Leucine) | High | Moderate | High |

| Met (Methionine) | High | Moderate | High |

| Phe (Phenylalanine) | High | Low | High |

| Lys (Lysine) | Low | High | High |

| Tyr (Tyrosine) | High | Low | High |

| Ala (Alanine) | Moderate | Low | Moderate |

| Cys (Cysteine) | Moderate | Low | Moderate |

| Trp (Tryptophan) | Moderate | Low | Moderate |

| This table synthesizes findings where hTyr-AMC was the optimal substrate for ERAP1, and both hTyr-AMC and Arg-AMC were optimal for IRAP. uoa.grnih.gov |

Investigation of Dipeptidyl and Tripeptidyl Peptidase Activities (e.g., TPPII)

While this compound is a substrate for aminopeptidases that cleave a single N-terminal amino acid, the study of dipeptidyl and tripeptidyl peptidases requires substrates with longer peptide chains. A prominent example is Tripeptidyl Peptidase II (TPPII), a large cytosolic protease involved in protein turnover and antigen presentation. aacrjournals.orgnih.gov

For assessing TPPII activity, the fluorogenic substrate of choice is typically Ala-Ala-Phe-AMC (AAF-AMC) . aacrjournals.orgnih.govpeptanova.desigmaaldrich.commedchemexpress.commedchemexpress.com TPPII is an exopeptidase that removes tripeptides from the N-terminus of its substrates. aai.org The cleavage of AAF-AMC by TPPII releases the fluorescent AMC moiety, providing a direct measure of its catalytic activity. aacrjournals.orgnih.gov This specific substrate has been crucial in studies investigating the role of TPPII in various cellular processes, including DNA damage responses and viral infections. aacrjournals.orgnih.gov

The use of specific inhibitors in conjunction with these fluorogenic substrates helps to confirm the enzymatic activity being measured. For instance, the activity against AAF-AMC in cell extracts can be confirmed as TPPII-specific by its sensitivity to inhibitors like butabindide (B1143052) or Ala-Ala-Phe-chloromethylketone (AAF-cmk). aacrjournals.orgaai.orgnih.gov This approach distinguishes TPPII activity from that of other proteases, such as the proteasome, which is typically assayed with substrates like Suc-Leu-Leu-Val-Tyr-AMC. nih.govaai.org

Characterization of Novel or Unconventional Peptidases (e.g., Glycyl-Specific TET Aminopeptidase)

The discovery and characterization of new peptidases with unique specificities often rely on screening with a broad panel of fluorogenic substrates. This compound and other aminoacyl-AMC derivatives are invaluable in this initial phase of characterization.

A compelling example is the identification of a novel TET aminopeptidase complex from the hyperthermophilic archaeon Pyrococcus horikoshii, named PhTET4. nih.gov To determine its substrate specificity, researchers tested a wide array of chromogenic (p-nitroanilide-conjugated) and fluorogenic (AMC-conjugated) aminoacyl compounds, including Tyr-AMC. nih.gov

The results were striking: PhTET4 demonstrated exclusive amidolytic activity against glycine (B1666218) residues. nih.gov It showed no detectable activity towards any other aminoacyl-AMC substrate, including Tyr-AMC, even under optimal conditions. nih.gov This led to its classification as a strict glycyl aminopeptidase (GAP), the first known peptidase with such an exclusive preference for N-terminal glycine. nih.gov This discovery highlights a specific role for intracellular glycyl-peptidases in the metabolism of certain organisms and was made possible by the systematic screening of substrate analogues like this compound. nih.govulb.ac.be

Interactive Data Table: Substrate Specificity of PhTET4

| Substrate | Relative Activity (%) |

| Gly-pNA | 100 |

| Ala-pNA | 0 |

| Leu-pNA | 0 |

| Arg-pNA | 0 |

| Tyr-AMC | 0 |

| Asn-AMC | 0 |

| Gln-AMC | 0 |

| Trp-AMC | 0 |

| Data adapted from a study on PhTET4, showing its strict specificity for glycine-containing substrates. nih.gov |

Contributions to Understanding Peptide Processing Pathways

The generation of the final peptidome presented by MHC molecules is a multi-step process involving several peptidases. nih.govresearchgate.netthermofisher.com Fluorogenic substrates like this compound have been instrumental in dissecting the roles of individual enzymes within these complex pathways.

Studies on ERAP1, ERAP2, and IRAP using these substrates have revealed how their distinct specificities contribute to the shaping of the antigenic peptide repertoire. uoa.grnih.gov For instance, the high efficiency with which ERAP1 cleaves substrates with bulky hydrophobic N-termini, such as H-Tyr-AMC, aligns with the types of N-terminal residues frequently found in peptide precursors that require trimming in the endoplasmic reticulum. uoa.grnih.gov The ability of these enzymes to trim N-terminally extended peptide precursors is a critical step in generating mature epitopes of the correct length (typically 8-10 residues) for stable MHC class I binding. nih.gov

Furthermore, the allosteric regulation of ERAP1 has been investigated using the small fluorogenic substrate Leucine-AMC (L-AMC). researchgate.netnih.gov These studies have shown that the binding of certain peptides to a regulatory site on ERAP1 can enhance the hydrolysis of L-AMC, suggesting a sophisticated mechanism for controlling its activity based on the length of the peptide substrate. nih.gov This provides insight into how ERAP1 can preferentially process long peptide precursors while sparing shorter, mature epitopes from further degradation.

In essence, by providing a means to quantify the activity and define the specificity of key peptidases, this compound and its analogues have significantly advanced our understanding of the intricate enzymatic cascade that governs antigen processing and presentation.

Methodological Approaches Utilizing H Tyr Amc.tfa in Biochemical Assays

Development and Optimization of Fluorometric Assay Protocols for Enzyme Activity Measurement

The development of a robust fluorometric assay using H-Tyr-AMC.TFA requires systematic optimization of several parameters to ensure accurate and reliable measurement of enzyme activity. Fluorimetric techniques are often preferred over spectrophotometric methods due to their higher sensitivity, the ability to continuously monitor reaction kinetics, and the requirement for smaller amounts of enzyme and substrate. mdpi.com

The process begins with determining the optimal excitation and emission wavelengths for the released AMC fluorophore, which are typically around 340-360 nm for excitation and 440-460 nm for emission. medchemexpress.commedchemexpress.com Key optimization steps include:

Buffer Conditions: The pH of the assay buffer must be optimized to match the target enzyme's optimal pH range. osti.gov Additionally, the composition of the buffer, including ionic strength, should be adjusted to ensure maximal enzyme stability and activity. researchgate.net

Enzyme Concentration: The concentration of the enzyme should be titrated to ensure that the initial rate of substrate hydrolysis is linear over a reasonable time period. The amount of enzyme should be low enough to avoid rapid substrate depletion but high enough to generate a signal significantly above the background. mdpi.com

Substrate Concentration: To determine the Michaelis-Menten constant (Km), the assay is performed with varying concentrations of this compound. For routine activity measurements or inhibitor screening, the substrate concentration is often set at or near the Km value to ensure the reaction rate is responsive to changes in enzyme activity. thermofisher.com

High-throughput screening (HTS) applications often require miniaturizing these assays into 96-, 384-, or even 1536-well plate formats. genscript.comeddc.sg This involves adapting the optimized parameters to smaller volumes and using microplate readers capable of fluorescent measurements. osti.goveddc.sg

| Parameter | Typical Range/Condition | Rationale | Reference |

|---|---|---|---|

| Excitation Wavelength (λex) | 340–360 nm | Optimal wavelength to excite the released AMC fluorophore. | medchemexpress.commedchemexpress.com |

| Emission Wavelength (λem) | 440–460 nm | Wavelength of maximum fluorescence emission from cleaved AMC. | medchemexpress.commedchemexpress.com |

| Assay Buffer pH | Enzyme-dependent (e.g., pH 7.4-8.5) | Ensures the enzyme is operating at or near its maximal activity. | osti.govresearchgate.net |

| Temperature | Enzyme-dependent (e.g., 25°C or 37°C) | Maintains consistent and optimal enzyme activity. | thermofisher.comnih.gov |

| Enzyme Concentration | 0.005 - 0.5 mg/mL | Provides a linear reaction rate over the desired time course. | mdpi.com |

| Substrate Concentration | 0.0025 - 0.25 mM | Often set near the Km value for sensitivity to inhibitors or activators. | mdpi.com |

Integration with Advanced Separation Techniques for Substrate and Product Analysis

While fluorometric measurements provide a direct readout of reaction rates, integrating separation techniques can offer more detailed insights into the reaction, confirm product identity, and troubleshoot ambiguous results.

HPLC is a powerful technique for separating the components of the enzymatic reaction mixture, allowing for the distinct quantification of the substrate (this compound), the fluorescent product (AMC), and the non-fluorescent product (tyrosine). researchgate.net In a typical workflow, the enzymatic reaction is stopped at specific time points by adding a quenching agent, often an acid like TFA, which denatures the enzyme. researchgate.netacs.org

The quenched sample is then injected into an HPLC system, commonly equipped with a reversed-phase (e.g., C18) column. portlandpress.com A gradient of an organic solvent (like acetonitrile) in water, both typically containing 0.1% TFA, is used to elute the compounds. portlandpress.comresearchgate.net The intact H-Tyr-AMC substrate, being more hydrophobic, is retained longer on the column than the cleaved, more polar products, AMC and tyrosine. By monitoring the absorbance at a specific wavelength (e.g., 220 nm or 340 nm), the disappearance of the substrate peak and the appearance of product peaks can be tracked over time. portlandpress.com This method is invaluable for confirming the specificity of the cleavage and for studying reaction kinetics in a discontinuous manner. acs.org

| Parameter | Example Condition | Purpose | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 or C8 | Separates compounds based on hydrophobicity. | portlandpress.com |

| Mobile Phase A | Water with 0.1% TFA | Aqueous component of the mobile phase. | portlandpress.comresearchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic component for eluting hydrophobic compounds. | portlandpress.comresearchgate.net |

| Flow Rate | ~1 mL/min (analytical) | Standard flow for analytical scale separation. | portlandpress.com |

| Detection | UV absorbance at 220 nm or 340 nm | Monitors the elution of peptides and AMC. | portlandpress.com |

| Quenching Agent | Trifluoroacetic Acid (TFA) | Stops the enzymatic reaction by denaturation. | researchgate.netacs.org |

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing an unambiguous method for identifying reaction products. patsnap.com After separation by the LC column, the eluting compounds are ionized (e.g., via electrospray ionization, ESI) and enter the mass spectrometer. thermofisher.com The instrument then measures the mass-to-charge ratio (m/z) of the ions.

This technique can definitively confirm that the enzymatic activity on this compound results in the formation of AMC and tyrosine. The mass spectrometer will detect ions corresponding to the precise molecular weights of the expected products. thermofisher.com For complex biological samples, tandem mass spectrometry (MS/MS) can be employed, where ions of a specific m/z are isolated and fragmented to produce a characteristic pattern, which serves as a structural fingerprint for confident identification. patsnap.comnih.gov This level of certainty is critical when characterizing a new enzymatic activity or screening for off-target effects. researchgate.netnih.gov

Adaptation for Continuous Monitoring of Enzymatic Reactions

A major advantage of using fluorogenic substrates like this compound is their suitability for the continuous monitoring of enzymatic reactions. mdpi.com This approach allows for the real-time measurement of product formation, providing detailed kinetic information. explorationpub.com

The assay is set up in a temperature-controlled cuvette within a spectrofluorometer or in a microplate format using a fluorescence plate reader. mdpi.comexplorationpub.com After the addition of the enzyme to the substrate-containing buffer, the fluorescence intensity is recorded at regular intervals. core.ac.uk The resulting data, a plot of fluorescence versus time, typically shows an initial linear phase where the rate of product formation is constant. The slope of this initial, linear portion of the curve represents the initial reaction velocity (vᵢ), which is directly proportional to the enzyme's activity under the specified conditions. explorationpub.com This method is highly efficient for determining kinetic parameters and for high-throughput screening of enzyme inhibitors. mdpi.comgenscript.com

Considerations for Reproducibility and Sensitivity in this compound-Based Assays

The sensitivity and reproducibility of assays utilizing this compound are paramount for generating reliable data. Fluorometric assays are inherently sensitive, capable of detecting very low levels of enzymatic activity. mdpi.comresearchgate.netnih.gov However, maintaining reproducibility requires careful control over multiple experimental variables. nih.govub.edu

Key factors influencing assay performance include the accuracy of pipetting, the stability of the temperature and pH, and the purity of the enzyme and substrate. uantwerpen.be Inconsistent results can arise from issues such as substrate precipitation, photobleaching of the fluorophore from excessive light exposure, or interference from fluorescent compounds present in the sample matrix.

To ensure data quality, several validation steps are recommended. uantwerpen.be Linearity should be assessed to confirm that the signal is proportional to the enzyme concentration. Repeatability (intra-assay precision) is tested by running the same sample multiple times on the same day, while intermediate precision (inter-assay reproducibility) is evaluated by repeating the experiment on different days or with different operators. uantwerpen.be

| Factor | Consideration | Impact on Assay | Reference |

|---|---|---|---|

| Sensitivity | High quantum yield of AMC; low background fluorescence of substrate. | Allows for detection of low enzyme concentrations (picomolar range). | mdpi.comnih.gov |

| Reproducibility | Precise control of temperature and pH. | Enzyme activity is highly dependent on these parameters. | thermofisher.comuantwerpen.be |

| Reagent quality and concentration accuracy. | Variations in enzyme or substrate concentration directly affect reaction rates. | ub.edu | |

| Consistent incubation times for endpoint assays. | Ensures comparability between different samples and experiments. | explorationpub.com | |

| Interference | Presence of other fluorescent compounds in the sample. | Can lead to high background and artificially inflated results. | osti.gov |

| Inner filter effect at high substrate/product concentrations. | Absorption of excitation or emission light can cause non-linear fluorescence response. | mdpi.com |

Advanced Research Perspectives and Future Directions with H Tyr Amc.tfa

Design and Synthesis of Modified H-Tyr-AMC.TFA Analogs for Enhanced Specificity or Sensitivity

The core structure of this compound is amenable to systematic chemical modifications to improve its utility as an enzyme substrate. Research efforts are directed at altering both the peptide (tyrosine) and the fluorophore (AMC) components to create analogs with tailored properties.

One key area of modification is the fluorophore itself. While 7-amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorogenic leaving group, analogs have been developed to enhance fluorescence sensitivity. nih.gov For instance, 7-amino-4-carbamoylmethylcoumarin (ACC) has been shown to have an approximately 2.8-fold higher fluorescence yield than AMC. nih.gov This increased quantum yield permits a reduction in the required concentrations of both the enzyme and the substrate in an assay, which is particularly advantageous when studying enzymes that are available only in limited quantities. nih.gov The synthesis of such analogs often employs 9-fluorenylmethoxycarbonyl (Fmoc)-based solid-phase synthesis techniques, which allow for the efficient production of C-terminal-modified peptides. nih.gov

Another strategy involves modifying the amino acid portion of the molecule. The tyrosine residue in H-Tyr-AMC can be replaced with other natural or unnatural amino acids to probe the substrate specificity of enzymes. Furthermore, the N-terminus of the peptide can be substituted to improve properties like water solubility and kinetic parameters, as has been demonstrated with related AMC-based peptide substrates. researchgate.net The development of efficient cellular systems for the in vivo biosynthesis of tyrosine analogs and their subsequent incorporation into proteins demonstrates a sophisticated approach to creating novel molecular structures that could be applied to substrate design. rsc.orgresearchgate.net These modifications can lead to the identification of new lead compounds with enhanced activity or specificity. nih.gov

The table below summarizes potential modification strategies for this compound and their intended outcomes.

| Component Modified | Modification Strategy | Desired Outcome | Example/Rationale |

| Fluorophore (AMC) | Substitution of the methyl group | Increased quantum yield and sensitivity | Replacing AMC with ACC allows for lower enzyme and substrate concentrations. nih.gov |

| Fluorophore (AMC) | Replacement with different fluorophores/quenchers | Altered spectral properties (FRET) | Use of fluorophore-quencher pairs like EDANS/Dabcyl for fluorescence resonance energy transfer assays. |

| Amino Acid (Tyrosine) | Replacement with other amino acids | Probing enzyme specificity; creating selective substrates | Systematic replacement to map the binding pocket preferences of a target enzyme. nih.govnih.gov |

| N-Terminus | Addition of protecting or modifying groups | Improved solubility and kinetic parameters | N-terminal substitution of Gly-Gly-Arg-AMC improved its performance in thrombin generation tests. researchgate.net |

Application in Combinatorial Fluorogenic Substrate Libraries for Broad-Spectrum Profiling

This compound and its analogs are powerful components of combinatorial fluorogenic substrate libraries, which are used to rapidly determine the substrate specificity of enzymes. nih.govnih.gov These libraries consist of large collections of distinct peptide sequences attached to a fluorogenic reporter like AMC. nih.gov When a protease cleaves a specific peptide in the library, the liberated fluorophore generates a signal, allowing for the quantification of cleavage rates against a multitude of substrates simultaneously. nih.gov

The development of synthesis methods that allow for the incorporation of all 20 proteinogenic amino acids at various positions in the peptide sequence (including the P1 position adjacent to the fluorophore) has been a critical advance. nih.gov This enables the creation of highly diverse libraries capable of profiling a wide range of proteases, including serine and cysteine proteases. nih.gov Positional scanning library formats are often used, where each sub-library keeps one amino acid position fixed while varying the others, allowing for the systematic deconvolution of an enzyme's preferred cleavage sequence. nih.gov

These fluorogenic libraries offer a solution-phase method to continuously monitor proteolytic activity against complex substrate mixtures, a key advantage over some solid-phase or biological methods like phage display. nih.gov The data generated from these broad-spectrum profiling experiments create a detailed "pharmacophoric portrayal" of the enzyme's active site, which is invaluable for designing highly selective substrates and potent inhibitors. nih.gov

| Library Type | Description | Application | Reference |

| Positional Scanning Library | A collection of peptide mixtures where each mixture has one defined amino acid at a specific position (e.g., P1, P2), while other positions contain a mix of amino acids. | Rapidly determines the preferred amino acid at each position of an enzyme's substrate recognition site. | nih.gov |

| Peptide Microarrays | A library of distinct fluorogenic substrates arrayed in nanodroplets on a solid surface, such as a glass slide. | High-throughput screening of enzyme activity using minimal volumes of enzyme and library compounds. | researchgate.net |

| FRET-based Libraries | Substrates containing a fluorophore and a quencher group on opposite sides of the cleavage site. Cleavage separates the pair, leading to an increase in fluorescence. | Used for rapid endopeptidase profiling and identifying substrates for various protease classes. | researchgate.net |

Development of this compound-Derived Activity-Based Probes (ABPs) for Enzyme Labeling

While fluorogenic substrates like this compound are processed by enzymes and release a signal, activity-based probes (ABPs) take this a step further by forming a stable, covalent bond with the active site of the target enzyme. nih.govnih.gov This transformation from a transiently-binding substrate to an irreversible inactivator allows for the direct labeling, visualization, and purification of active enzymes from complex biological samples. nih.govnih.gov

To convert a substrate like this compound into an ABP, two key features would need to be incorporated:

A Reactive "Warhead": This is an electrophilic group that forms a covalent bond with a nucleophilic residue (e.g., cysteine, serine) in the enzyme's active site. The choice of warhead confers specificity for a particular class of enzymes. For protein tyrosine phosphatases (PTPs), for example, α-bromobenzylphosphonate has been used as a specific trapping device. nih.govnih.gov

A Reporter or Affinity Tag: This tag allows for the detection or isolation of the enzyme-ABP adduct. This is often a biotin tag for affinity purification (e.g., using streptavidin beads) or a fluorescent dye for direct imaging. nih.govnih.govbiorxiv.org

The peptide component of the ABP, derived from a known substrate sequence like Tyr, directs the probe to the active site of the target enzyme. The sequence-dependent binding of such probes is crucial for their selectivity. researchgate.net The development of ABPs enables the profiling of enzyme activity across entire proteomes, providing a powerful tool to identify changes in enzyme function associated with various physiological and pathological states. nih.govnih.gov This approach moves beyond measuring gene or protein expression to directly interrogating the functional status of enzymes. nih.gov

Potential for Integration with Cell-Free Systems and Recombinant Enzyme Expression Studies

Modern biotechnology platforms, particularly cell-free protein synthesis (CFPS) and recombinant enzyme expression, offer powerful synergies with fluorogenic substrates like this compound. Cell-free systems, which utilize cellular machinery (such as E. coli lysates) to perform transcription and translation in a test tube, provide a rapid and efficient method for producing recombinant proteins without the complexities of living cells. nih.govmdpi.comyoutube.com

The speed of cell-free expression, which can produce functional proteins in a matter of hours, is a key advantage. nih.govyoutube.com This allows for the high-throughput screening of enzyme variants or entire libraries of enzymes. youtube.com this compound can be directly integrated into this workflow as a tool for the immediate functional assessment of newly synthesized enzymes. For example, an array of enzyme mutants could be synthesized in a multi-well plate, followed by the addition of the fluorogenic substrate to each well to rapidly measure and compare their activities. rndsystems.com

This integration offers several benefits:

Speed: The entire process from DNA template to functional enzyme assay can be completed in less than a day. nih.gov

High Throughput: The platform is amenable to automation and scaling, enabling the screening of large numbers of enzyme variants for directed evolution or functional characterization. nih.govyoutube.com

Flexibility: Cell-free systems allow for precise control over the reaction environment and can be used to produce proteins that may be toxic to living cells. nih.gov They also facilitate the incorporation of unnatural amino acids, which could be used to engineer novel enzymatic properties. researchgate.net

The combination of rapid recombinant enzyme production with sensitive fluorogenic assays provides a powerful platform for fundamental enzymology research, enzyme engineering, and the discovery of new biocatalysts. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. How can researchers validate the purity of H-Tyr-AMC.TFA in enzymatic assays?

- Methodology : Use reverse-phase HPLC with a C18 column and UV detection at 280 nm (for tyrosine) and 360 nm (for AMC). Calibrate retention times against standards. For TFA counterion detection, ion chromatography or mass spectrometry (LC-MS) is recommended. Ensure triplicate runs and report relative standard deviations (RSD) for reproducibility .

- Common pitfalls : Baseline noise due to TFA interference; mitigate by using volatile buffers (e.g., ammonium formate) in LC-MS workflows .

Q. What experimental controls are critical for kinetic studies using this compound as a substrate?

- Design : Include (1) no-enzyme controls to assess non-specific hydrolysis, (2) substrate-only controls to confirm stability under assay conditions, and (3) inhibitor controls (e.g., PMSF for serine proteases). Normalize fluorescence data to a standard AMC calibration curve .

- Data validation : Use Michaelis-Menten kinetics with nonlinear regression (e.g., GraphPad Prism) and report and with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in protease activity data derived from this compound assays?

- Analysis framework : Apply triangulation by cross-validating results with orthogonal methods (e.g., FRET-based substrates or zymography). Investigate potential confounders:

- Fluorescence quenching: Test for inner-filter effects at high substrate concentrations.

- Batch variability: Compare purity certificates and storage conditions (TFA may degrade under freeze-thaw cycles) .

Q. What strategies optimize this compound stability in long-term kinetic assays?

- Experimental optimization :

- Temperature: Conduct stability assays at 4°C, 25°C, and 37°C; use Arrhenius plots to predict degradation rates.

- Buffer additives: Test antioxidants (e.g., DTT) or chelators (e.g., EDTA) to mitigate metal-catalyzed oxidation .

Q. How to integrate this compound assay data with computational models of protease specificity?

- Methodology :

- Data preprocessing: Normalize fluorescence readings to molar AMC equivalents and upload raw datasets to repositories like Zenodo for transparency .

- Machine learning: Train models (e.g., random forests) using features like , pH dependence, and inhibitor profiles. Validate with leave-one-out cross-validation .

- Ethical considerations : Address reproducibility by sharing code (e.g., GitHub) and adhering to FAIR data principles .

Methodological and Theoretical Considerations

Q. What theoretical frameworks guide the interpretation of this compound cleavage mechanisms?

- Foundational theories : Transition-state theory for enzyme kinetics and Förster resonance energy transfer (FRET) for fluorescence quenching dynamics.

- Advanced application: Use molecular dynamics simulations to correlate cleavage rates with substrate conformational flexibility .

Q. How to design a reproducible protocol for synthesizing this compound in-house?

- Stepwise approach :

- Solid-phase peptide synthesis (SPPS): Use Fmoc-Tyr-OH with AMC conjugated via a photolabile linker. Purify via preparative HPLC and confirm identity via -NMR and HRMS .

- Quality control: Include a batch-tracking system and document deviations (e.g., TFA content variability >5%) in lab notebooks .

Data Management and Reproducibility

Q. What metadata is essential for publishing this compound-based studies?

- Required elements :

- Instrument parameters (e.g., HPLC gradient, excitation/emission wavelengths).

- Substrate lot numbers and purity certificates.

- Raw fluorescence data (time-resolved) in .csv or .xlsx formats .

Q. How to address discrepancies between in vitro and cell-based assays using this compound?

- Hypothesis testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.